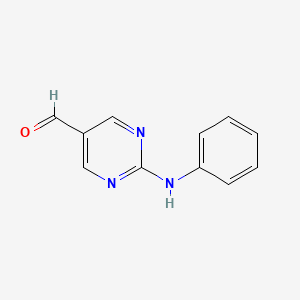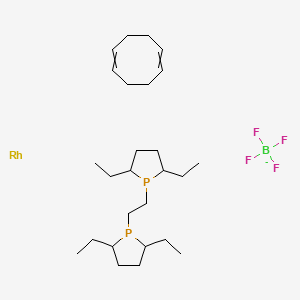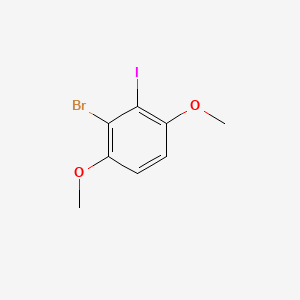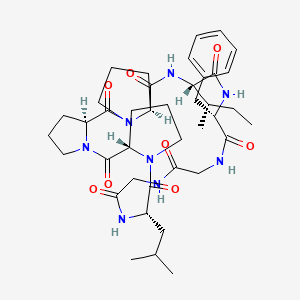
Heterophyllin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heterofilina B es un péptido cíclico aislado de la planta medicinal Pseudostellaria heterophylla. Este compuesto ha ganado mucha atención debido a sus potentes actividades biológicas, particularmente sus propiedades anticancerígenas. Heterofilina B se caracteriza por su estructura cíclica única, que contribuye a su estabilidad y bioactividad.
Aplicaciones Científicas De Investigación
Heterofilina B tiene una amplia gama de aplicaciones en la investigación científica:
Química: Sirve como un compuesto modelo para estudiar péptidos cíclicos y su síntesis.
Biología: Heterofilina B se utiliza para investigar vías de señalización celular e interacciones proteicas.
Industria: La estabilidad y bioactividad del compuesto lo hacen útil para desarrollar materiales bioactivos y productos farmacéuticos.
Mecanismo De Acción
Heterofilina B ejerce sus efectos a través de múltiples objetivos y vías moleculares. Se ha demostrado que inhibe la vía de señalización PI3K/AKT, que es crucial para la supervivencia y proliferación celular . Al suprimir esta vía, Heterofilina B induce la apoptosis en las células cancerosas. Además, afecta la expresión de β-catenina, un regulador clave de la adhesión celular y la transcripción genética .
Análisis Bioquímico
Biochemical Properties
Heterophyllin B is involved in various biochemical reactions. It interacts with several biomolecules, including enzymes and proteins . For instance, it has been shown to bind to CXCR4, a chemokine receptor involved in cell signaling . The nature of these interactions is complex and involves changes in the activity of these biomolecules .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the production of NO and cytokines, such as IL-1β and IL-6, in LPS-stimulated RAW 264.7 macrophages .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it has been shown to suppress the PI3K/AKT signaling pathway via binding to CXCR4, thus repressing PD-L1 expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Heterofilina B implica la formación de un péptido cíclico a través de la formación de enlaces peptídicos y reacciones de ciclización. El precursor peptídico lineal se sintetiza utilizando técnicas estándar de síntesis de péptidos en fase sólida (SPPS). La ciclización se logra típicamente mediante ciclización de cabeza a cola en condiciones diluidas para evitar reacciones intermoleculares.
Métodos de producción industrial: La producción industrial de Heterofilina B se puede lograr mediante métodos biotecnológicos, incluido el uso de cultivos de células vegetales. Los cultivos de Pseudostellaria heterophylla se optimizan para producir altos rendimientos de Heterofilina B. El proceso implica la extracción y purificación del compuesto de las células vegetales cultivadas utilizando técnicas cromatográficas.
Análisis De Reacciones Químicas
Tipos de reacciones: Heterofilina B experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales del péptido, alterando potencialmente su actividad biológica.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los enlaces disulfuro dentro del péptido.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en el péptido, mejorando sus propiedades.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y yodo.
Reducción: Se utilizan agentes reductores como el ditiotreitol (DTT) y la tris(2-carboxietil)fosfina (TCEP).
Sustitución: Se emplean reactivos como haluros de alquilo y cloruros de acilo en condiciones suaves.
Productos principales: Los productos principales de estas reacciones dependen de las modificaciones específicas introducidas. Por ejemplo, la oxidación puede conducir a la formación de sulfóxidos o sulfonas, mientras que la reducción puede producir tioles a partir de disulfuros.
Comparación Con Compuestos Similares
Heterofilina B es única entre los péptidos cíclicos debido a su secuencia específica de aminoácidos y actividad biológica. Los compuestos similares incluyen:
Ciclotidos: Estos son péptidos cíclicos derivados de plantas con una estructura similar pero diferentes actividades biológicas.
Microcinas: Estos son péptidos antibacterianos producidos por bacterias, que difieren en sus vías biosintéticas y objetivos.
Lantibióticos: Estos son péptidos sintetizados ribosómicamente con propiedades antimicrobianas, distintos de Heterofilina B en su modo de acción.
Heterofilina B destaca por su potente actividad anticancerígena y su capacidad para modular vías de señalización específicas, lo que la convierte en un compuesto valioso para la investigación y el desarrollo terapéutico.
Propiedades
IUPAC Name |
(3S,9S,15S,24S,27S,30S)-24-benzyl-27-[(2S)-butan-2-yl]-15-(2-methylpropyl)-1,7,13,16,19,22,25,28-octazatetracyclo[28.3.0.03,7.09,13]tritriacontane-2,8,14,17,20,23,26,29-octone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H58N8O8/c1-5-25(4)34-37(53)44-27(21-26-12-7-6-8-13-26)35(51)42-22-32(49)41-23-33(50)43-28(20-24(2)3)38(54)47-18-10-15-30(47)40(56)48-19-11-16-31(48)39(55)46-17-9-14-29(46)36(52)45-34/h6-8,12-13,24-25,27-31,34H,5,9-11,14-23H2,1-4H3,(H,41,49)(H,42,51)(H,43,50)(H,44,53)(H,45,52)/t25-,27-,28-,29-,30-,31-,34-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAVLJJQNUHRMR-PPLFBOPFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N1)CC(C)C)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N1)CC(C)C)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H58N8O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Heterophyllin B and where is it found?
A1: this compound (HB) is a cyclic octapeptide primarily isolated from the traditional Chinese medicinal plant, Pseudostellaria heterophylla (commonly known as Radix Pseudostellariae or Tai Zi Shen). []
Q2: What is the chemical structure of this compound?
A2: this compound is composed of eight amino acids joined by peptide bonds in a cyclic structure. Its core peptide sequence is Ile-Phe-Gly-Gly-Leu-Pro-Pro-Pro. []
Q3: How does this compound exert its biological effects?
A3: Research indicates that this compound interacts with various signaling pathways, including the PI3K/Akt pathway, to modulate inflammation and oxidative stress. [] Additionally, it has been shown to influence neurite outgrowth and synaptic plasticity, contributing to its cognitive-enhancing effects. []
Q4: What are the potential therapeutic applications of this compound?
A4: Studies suggest potential applications of HB in several areas:
- Type 2 Diabetes: It potentially inhibits dipeptidyl peptidase 4 (DPP4), an enzyme that degrades the incretin hormone GLP-1, thereby indirectly increasing insulin secretion. [] It also shows potential as a GLP-1 receptor agonist, directly stimulating insulin secretion. []
- Inflammatory Diseases: HB exhibits anti-inflammatory properties, particularly by suppressing the production of inflammatory cytokines like IL-1β and IL-6. [, ]
- Cognitive Impairment: It enhances cognitive function, potentially through promoting neurite outgrowth and synaptic plasticity in the hippocampus, a brain region crucial for memory. []
- Esophageal Cancer: Studies have explored its potential in inhibiting the growth and invasion of esophageal cancer cells, potentially by targeting the PI3K/Akt/β-catenin signaling pathway. [, ]
Q5: Have any clinical trials been conducted with this compound?
A5: While preclinical studies have demonstrated promising results, no clinical trials have been conducted to date to evaluate the safety and efficacy of HB in humans.
Q6: How does the content of this compound vary in Pseudostellaria heterophylla?
A6: The content of HB varies significantly depending on several factors:
- Geographic Origin: The highest concentrations have been reported in plants sourced from Jiangsu Province, followed by Anhui and Guizhou. []
- Cultivation Method: Wild Pseudostellaria heterophylla generally exhibit higher HB content compared to cultivated varieties. []
- Harvest Time: The content fluctuates throughout the growing season, with peaks observed in specific months like May and July. []
- Germplasm: Different germplasms of Pseudostellaria heterophylla show variations in their HB content, highlighting the role of genetic factors. [, ]
Q7: Are there any analytical methods for quantifying this compound?
A7: Yes, several analytical techniques have been developed for quantifying HB, including:
- High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating and quantifying HB in plant extracts and biological samples. [, , , ]
- Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS): This method offers high sensitivity and selectivity for quantifying HB in complex matrices like plasma. []
Q8: Has the biosynthesis of this compound been investigated?
A8: Yes, recent research has shed light on the biosynthesis of HB in Pseudostellaria heterophylla. It is suggested to be ribosomally synthesized and post-translationally modified from a precursor peptide encoded by the prePhHB gene. [, ]
Q9: What are the future directions for this compound research?
A9: Future research should focus on:
- Structure-Activity Relationship (SAR) Studies: Exploring the relationship between HB's structure and its biological activity to design more potent and selective analogs. [, ]
- Formulation Development: Developing stable and bioavailable formulations to facilitate its clinical translation. []
Q10: Are there any known safety concerns associated with this compound?
A10: While preclinical studies haven't reported significant toxicity, comprehensive toxicological evaluations are necessary to establish its safety profile. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
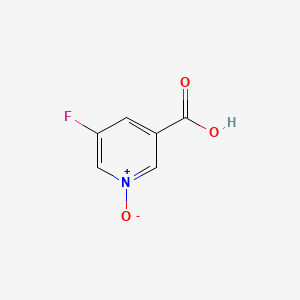



![1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide](/img/structure/B600008.png)
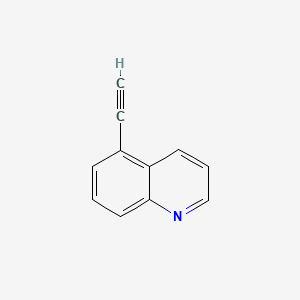
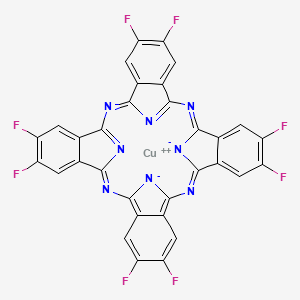
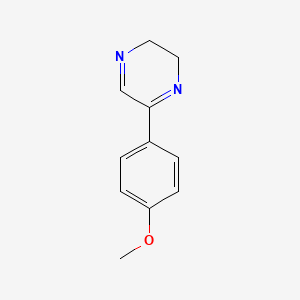
![2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B600014.png)
![Tert-butyl 6-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B600018.png)

